molecular formula C10H10N2S B12826294 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B12826294
M. Wt: 190.27 g/mol
InChI Key: DIIKLBOLDNKFBV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminothiophenol with a suitable diketone or ketoester, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to facilitate the handling of potentially hazardous reagents. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrimidine ring, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the pyrimidine ring to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological activity.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H10N2S/c1-2-4-9-7(3-1)8-5-11-6-12-10(8)13-9/h5-6H,1-4H2

InChI Key

DIIKLBOLDNKFBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CN=CN=C3S2

Origin of Product

United States

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